(2R)-1-(Trifluoromethoxy)butan-2-amine;hydrochloride (2R)-1-(Trifluoromethoxy)butan-2-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2361610-20-8
VCID: VC6748589
InChI: InChI=1S/C5H10F3NO.ClH/c1-2-4(9)3-10-5(6,7)8;/h4H,2-3,9H2,1H3;1H/t4-;/m1./s1
SMILES: CCC(COC(F)(F)F)N.Cl
Molecular Formula: C5H11ClF3NO
Molecular Weight: 193.59

(2R)-1-(Trifluoromethoxy)butan-2-amine;hydrochloride

CAS No.: 2361610-20-8

Cat. No.: VC6748589

Molecular Formula: C5H11ClF3NO

Molecular Weight: 193.59

* For research use only. Not for human or veterinary use.

(2R)-1-(Trifluoromethoxy)butan-2-amine;hydrochloride - 2361610-20-8

Specification

CAS No. 2361610-20-8
Molecular Formula C5H11ClF3NO
Molecular Weight 193.59
IUPAC Name (2R)-1-(trifluoromethoxy)butan-2-amine;hydrochloride
Standard InChI InChI=1S/C5H10F3NO.ClH/c1-2-4(9)3-10-5(6,7)8;/h4H,2-3,9H2,1H3;1H/t4-;/m1./s1
Standard InChI Key NLOODZLEUWPYDA-PGMHMLKASA-N
SMILES CCC(COC(F)(F)F)N.Cl

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is (2R)-1-(trifluoromethoxy)butan-2-amine hydrochloride, reflecting its stereochemistry at the second carbon of the butan-2-amine backbone . The "R" designation denotes the absolute configuration of the chiral center, critical for its potential biological activity. The trifluoromethoxy group (-OCF₃) is attached to the first carbon, while the amine group (-NH₂) resides on the second carbon, protonated as a hydrochloride salt.

Molecular Formula and Weight

The molecular formula is C₅H₁₁ClF₃NO, with a molecular weight of 193.6 g/mol . This contrasts with simpler butan-2-amine derivatives due to the incorporation of the trifluoromethoxy group and hydrochloride counterion.

Table 1: Key Identifiers

PropertyValueSource
IUPAC Name(2R)-1-(trifluoromethoxy)butan-2-amine hydrochloride
CAS Registry Number2055390-07-1
Molecular FormulaC₅H₁₁ClF₃NO
Molecular Weight193.6 g/mol
SMILESCC@@HCOC(F)(F)F.Cl

Synthesis and Manufacturing Processes

Chiral Synthesis Strategies

The (2R)-enantiomer is likely synthesized via asymmetric catalytic amination or resolution of racemic mixtures. A patent describing similar trifluoromethoxy-containing amines (WO2012147092A2) highlights the use of chiral auxiliaries or enantioselective enzymes to achieve high enantiomeric excess . For example, kinetic resolution using lipases could separate (R)- and (S)-isomers from a racemic precursor .

Key Reaction Steps

  • Amination of 1-(Trifluoromethoxy)butan-2-ol:
    The alcohol precursor undergoes nucleophilic substitution with ammonia under Mitsunobu conditions, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert stereochemistry .

    C4H9OCF3OH+NH3DEAD, PPh3C4H9OCF3NH2\text{C}_4\text{H}_9\text{OCF}_3\text{OH} + \text{NH}_3 \xrightarrow{\text{DEAD, PPh}_3} \text{C}_4\text{H}_9\text{OCF}_3\text{NH}_2
  • Hydrochloride Salt Formation:
    The free base is treated with hydrochloric acid in anhydrous ether to precipitate the hydrochloride salt .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMFA) and moderately soluble in water (~50 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions due to the labile trifluoromethoxy group .

Table 2: Physicochemical Profile

PropertyValueMethod/Source
Melting PointNot reported
LogP (Octanol-Water)Estimated 1.2Computational
pKa (Amine)~9.1 (protonated form)Analogous compounds

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